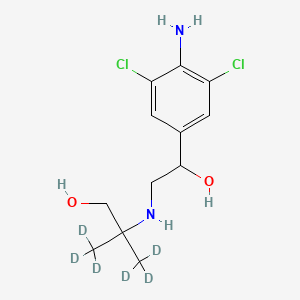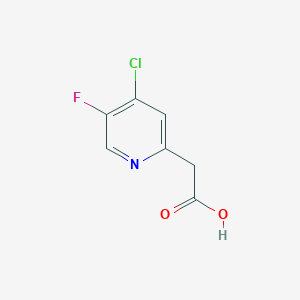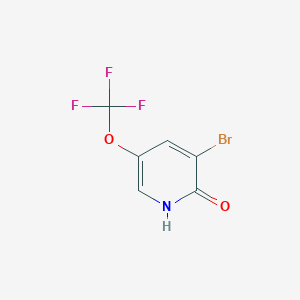![molecular formula C15H25NO3 B13440560 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy is a complex organic compound known for its unique structural properties. It is characterized by a spirocyclic framework, which includes a nitrogen atom and a carboxyl group.
Métodos De Preparación
The synthesis of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reducing agents such as hydrogen or hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy has several scientific research applications:
Magnetic Resonance Imaging (MRI): It can be used as an organic radical contrast agent, enhancing the quality of MRI scans.
Reduction Kinetics Studies: The compound is useful in studying the reduction kinetics of sterically shielded pyrrolidine nitroxides, providing insights into reaction mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry.
Mecanismo De Acción
The mechanism of action of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves its interaction with molecular targets through its spirocyclic structure. The compound’s unique framework allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy can be compared to other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in functional groups and applications.
Spirooxindoles: Known for their biological activity, spirooxindoles have a different core structure but exhibit some overlapping properties with this compound.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of a carboxyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
7-hydroxy-7-azadispiro[5.1.58.26]pentadecane-14-carboxylic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(18)12-11-14(7-3-1-4-8-14)16(19)15(12)9-5-2-6-10-15/h12,19H,1-11H2,(H,17,18) |
Clave InChI |
WHJSYENWZNDHMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(C3(N2O)CCCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


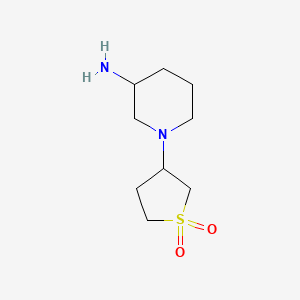
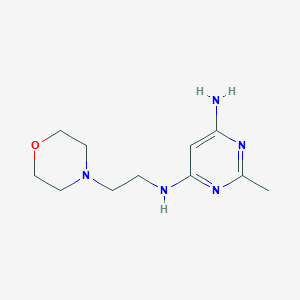
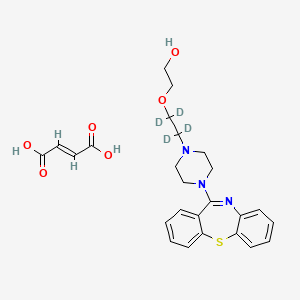
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
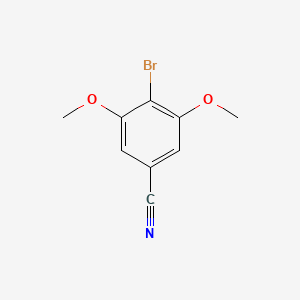
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
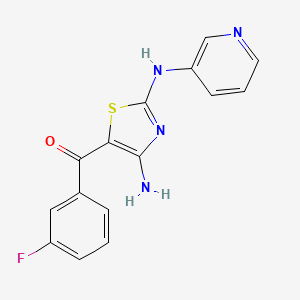
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
